N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 1365964-04-0
VCID: VC2716220
InChI: InChI=1S/C12H10BrClN2OS/c1-7(14)11(17)16-12-15-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16,17)
SMILES: CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl
Molecular Formula: C12H10BrClN2OS
Molecular Weight: 345.64 g/mol

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide

CAS No.: 1365964-04-0

Cat. No.: VC2716220

Molecular Formula: C12H10BrClN2OS

Molecular Weight: 345.64 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide - 1365964-04-0

CAS No. 1365964-04-0
Molecular Formula C12H10BrClN2OS
Molecular Weight 345.64 g/mol
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide
Standard InChI InChI=1S/C12H10BrClN2OS/c1-7(14)11(17)16-12-15-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16,17)
Standard InChI Key QGOPOEHWHFZBQM-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl
Canonical SMILES CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is a synthetic organic compound that has garnered significant attention in the pharmaceutical sciences due to its potential biological activities. This compound features a thiazole ring and a bromophenyl group, which are crucial for its medicinal properties. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 345.64 g/mol.

Biological Activity

Research indicates that N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide exhibits promising antimicrobial and anticancer properties. Thiazole derivatives, in general, have shown significant activity against various pathogens and cancer cell lines due to their ability to interact with biological targets at the molecular level.

Antimicrobial Activity

  • Target Pathogens: The compound has shown potential against Gram-positive pathogens, particularly in biofilm-associated infections involving Enterococcus faecium.

  • Mechanism: The exact mechanism is not fully elucidated but is believed to involve interaction with key enzymes or pathways essential for microbial survival.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide, differing mainly in their substituents:

Compound NameStructureKey Features
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamideC11H8ClN2OSSimilar thiazole structure; different halogen substituent
N-[3-Methyl-4-(thiazol-2-yl)phenyl]propanamideC13H14N2OSContains a methyl group; different phenyl substitution
N-[4-(Phenyl)-1,3-thiazol-2-yl]-acetamideC11H10N2OSLacks bromine; simpler structure

Future Directions and Applications

Given its promising biological activities, N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is a candidate for further development in pharmaceutical sciences. Future research should focus on optimizing its structure for enhanced efficacy and safety, as well as exploring its potential applications in treating microbial infections and cancer.

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